molecular formula C7H10O4 B14655798 2-Propan-2-ylbut-2-enedioic acid CAS No. 44976-69-4

2-Propan-2-ylbut-2-enedioic acid

Cat. No.: B14655798
CAS No.: 44976-69-4
M. Wt: 158.15 g/mol
InChI Key: NJMGRJLQRLFQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propan-2-ylbut-2-enedioic acid, also widely known as 2-isopropylmaleic acid, is a dicarboxylic acid with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . It is classified as a methyl-branched fatty acid and is characterized by its two carboxylic acid groups on a cis-configured alkene (Z-isomer) . This compound is a derivative of maleic acid, and its structure incorporates an isopropyl group, which can influence its steric and electronic properties in chemical reactions . Researchers value this compound as a potential biomarker, as it has been identified in a range of food items such as pulses, common oregano, and chestnuts . Its presence across living species, from bacteria to humans, also makes it a compound of interest in metabolic studies . Predicted to be slightly soluble in water and moderately acidic, it serves as a versatile building block and intermediate in organic synthesis and the development of pharmaceuticals and other fine chemicals . The mechanism of action for related dicarboxylic acids often involves interactions with enzymes, such as acting as an inhibitor for transaminase reactions, suggesting potential research applications in enzymology and biochemistry . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with standard laboratory safety precautions.

Properties

CAS No.

44976-69-4

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2-propan-2-ylbut-2-enedioic acid

InChI

InChI=1S/C7H10O4/c1-4(2)5(7(10)11)3-6(8)9/h3-4H,1-2H3,(H,8,9)(H,10,11)

InChI Key

NJMGRJLQRLFQQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Biosynthetic Pathway in Leucine Metabolism

2-Propan-2-ylbut-2-enedioic acid is an intermediate in the leucine biosynthesis pathway. The enzymatic route involves two key steps catalyzed by 2-isopropylmalate synthase (IPMS) and 3-isopropylmalate dehydrogenase (IPMDH):

  • Condensation of oxoisovalerate and acetyl-CoA :
    IPMS mediates the aldol-like condensation of 3-methyl-2-oxobutanoate (oxoisovalerate) with acetyl-CoA to form 2-isopropylmalate.
    $$
    \text{Oxoisovalerate} + \text{Acetyl-CoA} \xrightarrow{\text{IPMS}} 2\text{-Isopropylmalate} + \text{CoA}
    $$
  • Oxidative decarboxylation and dehydration :
    IPMDH oxidizes 2-isopropylmalate to 3-isopropyl-2-oxosuccinate, which undergoes spontaneous dehydration to yield this compound.
    $$
    2\text{-Isopropylmalate} \xrightarrow{\text{IPMDH}} 3\text{-Isopropyl-2-oxosuccinate} \rightarrow \text{this compound} + \text{CO}_2
    $$

Recombinant Production :
Industrial-scale synthesis employs recombinant Escherichia coli strains engineered to overexpress IPMS and IPMDH. Optimized fermentation conditions (pH 7.0, 37°C, and aerobic growth) achieve milligram-to-gram yields, though exact quantitative data remain proprietary.

Chemical Dehydration of 2-Isopropylmalic Acid

Acid-Catalyzed Dehydration

2-Isopropylmalic acid ($$ \text{C}7\text{H}{12}\text{O}5 $$) undergoes dehydration under acidic conditions to form the α,β-unsaturated diacid:
$$
\text{2-Isopropylmalic acid} \xrightarrow{\text{H}
2\text{SO}4, \Delta} \text{this compound} + \text{H}2\text{O}
$$
Conditions :

  • Catalyst: Concentrated $$ \text{H}2\text{SO}4 $$ (10–20 mol%)
  • Temperature: 100–120°C
  • Reaction time: 4–6 hours
  • Yield: ~60–75% (estimated from analogous malic acid dehydrations)

Mechanism

The reaction proceeds via a cyclic transition state where the β-hydroxyl group is protonated, facilitating water elimination and double-bond formation. Stereoselectivity favors the (Z)-isomer due to intramolecular hydrogen bonding between carboxyl groups during dehydration.

Chemical Synthesis via Condensation Reactions

Knoevenagel Condensation

Malonic acid reacts with isopropyl ketones under basic conditions to form α,β-unsaturated diacids:
$$
\text{Malonic acid} + \text{Isopropyl ketone} \xrightarrow{\text{NH}4\text{OAc}} \text{this compound} + \text{H}2\text{O}
$$
Limitations : Low regioselectivity and competing decarboxylation reduce practicality for large-scale synthesis.

Industrial Production Methods

Microbial Fermentation

Recombinant E. coli or Saccharomyces cerevisiae strains are cultured in bioreactors with the following parameters:

Parameter Value
Carbon source Glucose (20 g/L)
Nitrogen source Ammonium sulfate (5 g/L)
Inducer IPTG (0.1 mM)
Temperature 30–37°C
Dissolved oxygen 30–50% saturation
Yield 0.5–1.2 g/L

Downstream Processing

  • Cell removal : Centrifugation at 10,000 × g for 15 minutes.
  • Acid precipitation : Adjust supernatant to pH 2.0 with HCl.
  • Crystallization : Recrystallize from ethanol/water (1:3 v/v).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Scalability
Enzymatic synthesis High stereoselectivity, mild conditions Requires genetic engineering Moderate Industrial
Acid dehydration Simple setup, inexpensive reagents Moderate yields, corrosive waste 60–75% Laboratory
Stobbe condensation Versatile for analogues Multi-step, low atom economy 40–60% Pilot-scale
Microbial fermentation Sustainable, renewable substrates Slow, high purification costs 0.5–1.2 g/L Commercial

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-ylbut-2-enedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .

Scientific Research Applications

2-Propan-2-ylbut-2-enedioic acid, also known as 2-isopropylmaleic acid, 2-isopropylmalic acid, or (2S)-2-hydroxy-2-(propan-2-yl)butanedioic acid, is an organic compound with diverse applications stemming from its biological significance. It belongs to the class of hydroxy fatty acids and has the chemical formula C7H10O4C_7H_{10}O_4 and a molecular weight of approximately 158.15 g/mol . This compound is characterized by hydroxyl and carboxylic acid functional groups, which contribute to its unique chemical properties and biological relevance.

Biological Significance

2-Isopropylmaleic acid is integral to several metabolic pathways, particularly in the biosynthesis of branched-chain amino acids like leucine, isoleucine, and valine. It is synthesized from acetyl-CoA and 3-methyl-2-oxobutanoate through the action of the enzyme 2-isopropylmalate synthase. Key reactions involving 2-isopropylmaleic acid include its formation from isopropylmaleate and its subsequent conversion into other metabolites.

Biologically, 2-isopropylmaleic acid participates in pyruvate metabolism. Elevated levels of this compound have been observed during fasting and diabetic ketoacidosis, suggesting its role in metabolic adaptation. It has also been identified as a metabolite in various organisms, including yeast and bacteria like Acetobacter.

Applications

Due to its biological significance, 2-isopropylmaleic acid finds applications in various fields:

Pharmaceutical Applications

  • Intermediate in Synthesis: 2-Isopropylmaleic acid serves as an intermediate in the synthesis of amino acids.
  • Biomarker: It is found in the urine of healthy individuals, with levels fluctuating depending on metabolic state. Elevated levels during fasting and diabetic ketoacidosis suggest its potential as a biomarker for monitoring cellular health and metabolic stress.

Environmental Protection

  • Protection Against Pollutants: Recent research suggests 2-IPMA may promote primary ciliogenesis, which is the formation of hair-like structures on cell surfaces that are crucial for various cellular functions. 2-IPMA treatment in human dermal fibroblasts exposed to fine particulate matter (PM2.5) helped restore primary cilia formation and reduce inflammatory response, opening doors for exploring its potential benefits in protecting skin from environmental pollutants.

Antimicrobial Research

  • Antibacterial Properties: Studies on yeast cells suggest 2-IPMA may possess antibacterial properties. Yeast naturally produce 2-IPMA, which might help them chelate aluminum ions, preventing their entry into the cells. Further research is needed to understand 2-IPMA's potential as an antimicrobial agent.

Spectroscopic Studies

  • Research has indicated that 2-isopropylmaleic acid interacts with various enzymes involved in amino acid metabolism. For instance, it acts as a substrate for enzymes like 2-isopropylmalate synthase and dehydratase, facilitating the conversion between different malate isomers.
  • Spectroscopic studies have explored its interactions with metal ions, such as aluminum(III), revealing potential complex formation that could influence its biological activity.

Mechanism of Action

The mechanism of action of 2-Propan-2-ylbut-2-enedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propan-2-ylbut-2-enedioic acid is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 2-propan-2-ylbut-2-enedioic acid using spectroscopic methods?

  • Methodology :

  • Obtain a high-purity sample (e.g., via recrystallization or HPLC).
  • Perform nuclear magnetic resonance (NMR) spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with PubChem’s computed data (InChI: InChI=1S/C7H10O4/c1-4(2)5...) to validate stereochemistry and functional groups .
  • Use infrared (IR) spectroscopy to identify characteristic carbonyl (C=O) and hydroxyl (O-H) stretches, referencing NIST’s spectral database for validation .
    • Key considerations : Ensure solvent compatibility and calibrate instruments using standards like tetramethylsilane (TMS).

Q. What experimental approaches optimize the synthesis of this compound?

  • Methodology :

  • Apply Design of Experiments (DOE) to test variables (e.g., temperature, catalyst loading). For example, use a central composite design to maximize yield .
  • Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) .
  • Compare synthetic routes (e.g., maleic acid derivatives vs. ester hydrolysis) using PubChem’s reaction data .
    • Validation : Confirm product purity via melting point analysis and differential scanning calorimetry (DSC).

Advanced Research Questions

Q. How can conflicting data on the compound’s environmental toxicity be resolved?

  • Methodology :

  • Conduct systematic meta-analysis of existing studies, focusing on variables like pH, exposure duration, and organism models.
  • Perform dose-response experiments under controlled conditions (e.g., OECD Test Guidelines 201/202 for aquatic toxicity) .
  • Apply statistical contradiction analysis : Use chi-square tests or ANOVA to identify outliers and confounding factors .
    • Example : If studies report differing EC50 values, re-evaluate solvent systems (e.g., DMSO vs. water) that may affect bioavailability.

Q. What computational strategies predict the reactivity of this compound in biochemical pathways?

  • Methodology :

  • Use density functional theory (DFT) to model electron density maps and frontier molecular orbitals (e.g., Gaussian 16 software).
  • Validate predictions with in vitro assays : Measure enzyme inhibition (e.g., mitochondrial dehydrogenases) using kinetic fluorescence assays .
  • Cross-reference computed InChIKey (NJMGRJLQRLFQQX-HYXAFXHYSA-N) with experimental interaction data in PubChem .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability testing (ICH Q1A guidelines): Expose samples to 40°C/75% RH for 6 months and analyze degradation products via LC-MS .
  • Monitor isomerization risks (Z/E configurations) using polarimetry or circular dichroism.
  • Reference safety data on hygroscopicity and light sensitivity from GHS-compliant SDS documents .

Data Analysis & Ethical Considerations

Q. What statistical methods address variability in bioactivity data across independent studies?

  • Methodology :

  • Apply mixed-effects models to account for inter-lab variability (e.g., random effects for equipment type).
  • Use Bland-Altman plots to visualize agreement between datasets .
  • Ensure data transparency by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers mitigate ethical risks when studying toxicological endpoints?

  • Guidance :

  • Follow OECD Good Laboratory Practice (GLP) for animal studies, including ethical review board approvals .
  • For human cell lines, comply with the OSHA Access to Employee Exposure Standards (29 CFR 1910.1020) for hazard communication .
  • Document informed consent and data anonymization protocols per biomedical research frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.